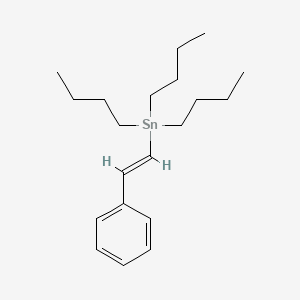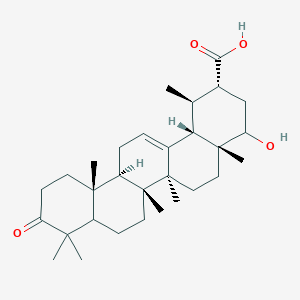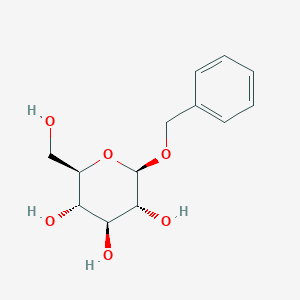
Quetiapine-d8 Hemifumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quetiapine-d8 Hemifumarate is a deuterated form of Quetiapine Hemifumarate, an atypical antipsychotic medication. This compound is primarily used as an internal standard in mass spectrometry for the quantification of Quetiapine. The deuterium atoms in this compound make it particularly useful in pharmacokinetic studies and drug metabolism research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quetiapine-d8 Hemifumarate involves the incorporation of deuterium atoms into the Quetiapine molecule. This is typically achieved through a series of deuterium exchange reactions. The process begins with the synthesis of Quetiapine, followed by the introduction of deuterium atoms using deuterated reagents under specific reaction conditions. The final step involves the formation of the hemifumarate salt by reacting Quetiapine-d8 with fumaric acid.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms. The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
Quetiapine-d8 Hemifumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide group back to the thioether.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioether.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Quetiapine-d8 Hemifumarate is widely used in scientific research, particularly in the fields of:
Chemistry: As an internal standard in mass spectrometry for the quantification of Quetiapine and its metabolites.
Biology: In studies involving the metabolism and pharmacokinetics of Quetiapine.
Medicine: In clinical research to understand the drug’s behavior in the human body.
Industry: In the development and quality control of pharmaceutical formulations containing Quetiapine.
Mechanism of Action
The mechanism of action of Quetiapine-d8 Hemifumarate is similar to that of Quetiapine. It acts as an antagonist at multiple neurotransmitter receptors, including dopamine D1, D2, and D3 receptors, serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors, and adrenergic α1A, α1B, and α2C receptors. The deuterium atoms do not significantly alter the pharmacological activity of the compound but make it useful for tracing and quantification in research studies.
Comparison with Similar Compounds
Similar Compounds
Quetiapine Hemifumarate: The non-deuterated form of Quetiapine-d8 Hemifumarate.
Norquetiapine: An active metabolite of Quetiapine with similar pharmacological properties.
Clozapine: Another atypical antipsychotic with a similar mechanism of action.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which make it particularly useful in mass spectrometry and pharmacokinetic studies. The deuterium atoms provide a distinct mass difference that allows for accurate quantification and tracing of the compound in biological samples.
Properties
CAS No. |
1031703-36-2 |
|---|---|
Molecular Formula |
C21H17D8N3O2S.C21H17D8N3O2S.C4H4O4 |
Molecular Weight |
899.19 |
Appearance |
White Solid |
melting_point |
172-174°C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
111974-72-2 (unlabelled) |
Synonyms |
2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethanol-d8 (2E)-2-Butenedioate; |
tag |
Quetiapine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,8,14,20-tetrabromo-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B1149787.png)

